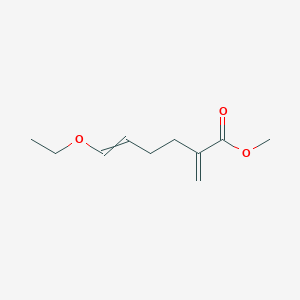
Methyl 6-ethoxy-2-methylidenehex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-ethoxy-2-methylidenehex-5-enoate is an organic compound with the molecular formula C10H16O3. It is a methyl ester derivative of 6-ethoxy-2-methylidenehex-5-enoic acid. This compound is of interest due to its unique structure, which includes both an ester functional group and a methylene group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-2-methylidenehex-5-enoate typically involves the esterification of 6-ethoxy-2-methylidenehex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-2-methylidenehex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-ethoxy-2-methylidenehex-5-enoic acid.
Reduction: 6-ethoxy-2-methylidenehex-5-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethoxy-2-methylidenehex-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-2-methylidenehex-5-enoate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, during ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding carboxylic acid and methanol. In nucleophilic substitution reactions, the methylene group acts as an electrophilic center, allowing nucleophiles to attack and form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylhex-5-enoate: Similar ester structure but with different substituents.
Ethyl 6-ethoxy-2-methylidenehex-5-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 6-ethoxy-2-methylidenehex-5-enoate is unique due to its combination of an ester functional group and a methylene group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
62025-01-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 6-ethoxy-2-methylidenehex-5-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-8-6-5-7-9(2)10(11)12-3/h6,8H,2,4-5,7H2,1,3H3 |
InChI Key |
YMHBTCZJILAPRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CCCC(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















